molecular formula C17H21BF2N2O2 B13723265 2-(3,3-Difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-(3,3-Difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13723265
M. Wt: 334.2 g/mol
InChI Key: LCLDLZBCIAFBTQ-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that features both fluorinated pyrrolidine and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Boronate Ester Formation: The boronate ester group can be introduced using boronic acid derivatives under Suzuki coupling conditions.

    Nitrile Group Addition: The nitrile group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the boronate ester group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorine atoms and the boronate ester group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

The fluorinated pyrrolidine moiety may impart biological activity, making this compound a potential candidate for drug development. It could be explored for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and metabolic stability, while the boronate ester group might participate in reversible covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)benzonitrile: Lacks the boronate ester group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the fluorinated pyrrolidine moiety.

    2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the fluorine atoms.

Uniqueness

The combination of a fluorinated pyrrolidine ring and a boronate ester group in 2-(3,3-Difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it unique. This dual functionality can provide enhanced reactivity and potential for diverse applications in synthesis and drug development.

Properties

Molecular Formula

C17H21BF2N2O2

Molecular Weight

334.2 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C17H21BF2N2O2/c1-15(2)16(3,4)24-18(23-15)13-5-6-14(12(9-13)10-21)22-8-7-17(19,20)11-22/h5-6,9H,7-8,11H2,1-4H3

InChI Key

LCLDLZBCIAFBTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCC(C3)(F)F)C#N

Origin of Product

United States

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